molecular formula C9H11N5S B1386977 4-Amino-5-(2-pyridin-3-ylethyl)-4H-1,2,4-triazole-3-thiol CAS No. 1170262-99-3

4-Amino-5-(2-pyridin-3-ylethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B1386977
CAS No.: 1170262-99-3
M. Wt: 221.28 g/mol
InChI Key: BSWIRWAGGGDSTJ-UHFFFAOYSA-N
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Description

4-Amino-5-(2-pyridin-3-ylethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring fused with a thiol group and an amino group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-(2-pyridin-3-ylethyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-pyridin-3-ylethylamine with thiocarbohydrazide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions for several hours. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-(2-pyridin-3-ylethyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amino derivatives.

    Substitution: Alkylated or acylated triazole derivatives.

Scientific Research Applications

4-Amino-5-(2-pyridin-3-ylethyl)-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored as a potential anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and catalysts.

Mechanism of Action

The mechanism of action of 4-Amino-5-(2-pyridin-3-ylethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. It can inhibit enzymes such as cyclin-dependent kinases (CDKs) and other proteins involved in cell cycle regulation. The compound may also interfere with DNA synthesis and repair mechanisms, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates: These compounds have similar structural features and biological activities.

    Pyrazolo[3,4-d]pyrimidine derivatives: Known for their CDK2 inhibitory activity and potential anticancer properties.

Uniqueness

4-Amino-5-(2-pyridin-3-ylethyl)-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of a triazole ring with a thiol and amino group, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit multiple molecular targets makes it a versatile compound in medicinal chemistry.

Properties

IUPAC Name

4-amino-3-(2-pyridin-3-ylethyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5S/c10-14-8(12-13-9(14)15)4-3-7-2-1-5-11-6-7/h1-2,5-6H,3-4,10H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSWIRWAGGGDSTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CCC2=NNC(=S)N2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-5-(2-pyridin-3-ylethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
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4-Amino-5-(2-pyridin-3-ylethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
4-Amino-5-(2-pyridin-3-ylethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
4-Amino-5-(2-pyridin-3-ylethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
4-Amino-5-(2-pyridin-3-ylethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
4-Amino-5-(2-pyridin-3-ylethyl)-4H-1,2,4-triazole-3-thiol

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